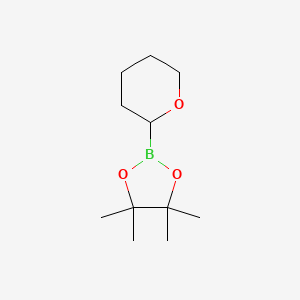
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane, also known as TMB or TDB, is a boron-containing compound . It is used for pharmaceutical testing due to its high-quality reference standards .
Molecular Structure Analysis
The molecular formula of 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is C14H23BN2O3 . Its average mass is 278.155 Da and its monoisotopic mass is 278.180176 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane has been prepared and characterized, with its molecular structure determined through single-crystal X-ray diffraction. This compound shows no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, highlighting its stability and structural integrity (Coombs et al., 2006).
Synthesis and Characterization
The compound has been a subject of study for its synthesis and characterization, including confirmation of its structure through FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. Density functional theory (DFT) calculations were also performed to corroborate the findings from the structural studies (Liao et al., 2022).
Development as a Building Block
It has been developed as a new building block for the synthesis of biologically active derivatives, demonstrating its high synthetic potential. This includes its use in the development of new syntheses for compounds like disila-bexarotene, indicating its applicability in drug synthesis (Büttner et al., 2007).
Synthesis of Modified Derivatives
The compound's modified derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives, have been synthesized. Their inhibitory activity against serine proteases has been measured, indicating potential therapeutic applications (Spencer et al., 2002).
Vibrational Properties Studies
Studies have been conducted on its vibrational properties, providing insights into the molecular structure, electrostatic potential, and frontier molecular orbitals of the compound. These studies are essential for understanding the physicochemical properties of the compound and its potential applications (Wu et al., 2021).
Application in Organic Synthesis
The compound has been used in the synthesis of various arenes, demonstrating its utility in organic synthesis processes. This includes its use in palladium-catalyzed borylation of arylbromides, indicating its versatility as a reagent (Takagi & Yamakawa, 2013).
Preparation via Continuous Flow
A scalable process for the preparation of a derivative of this compound has been described. This includes addressing issues such as borolane “ate” equilibration and protonolysis, showcasing its industrial applicability (Fandrick et al., 2012).
Electrochemical Properties and Reactions
Electrochemical analyses of its sulfur-containing derivatives have been conducted, revealing its lower oxidation potential compared to organoborane. Anodic substitution reactions yielding selectively substituted products highlight its electrochemical significance (Tanigawa et al., 2016).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOWUKBXDGONMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253215-65-4 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

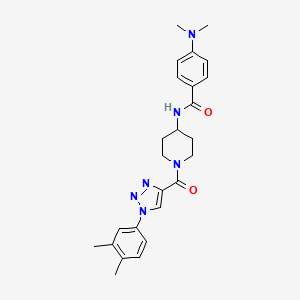
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)
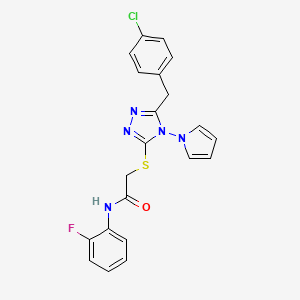
![Methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)

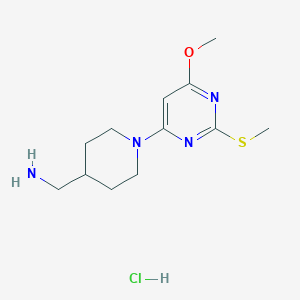
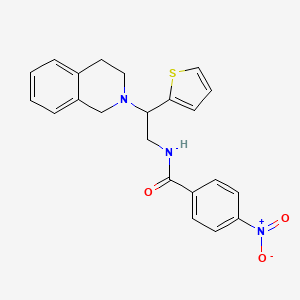
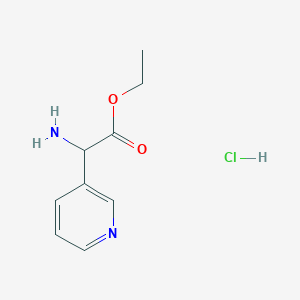


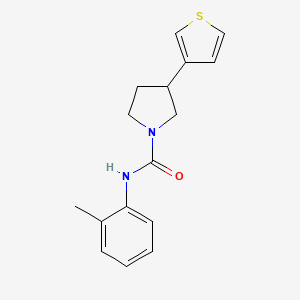
![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)